molecular formula C13H17F3N2O B13523295 1-(3-Fluoro-5-methoxybenzyl)piperazine

1-(3-Fluoro-5-methoxybenzyl)piperazine

Cat. No.: B13523295
M. Wt: 274.28 g/mol
InChI Key: VPLTYHKKAXTWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-methoxybenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl ring, which is further connected to a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-methoxybenzyl)piperazine typically involves the reaction of 3-fluoro-5-methoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluoro-5-methoxybenzyl)piperazine has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • 1-(3-Fluoro-4-methoxybenzyl)piperazine
  • 1-(4-Methoxybenzyl)piperazine

Comparison: 1-(3-Fluoro-5-methoxybenzyl)piperazine is unique due to the specific positioning of the fluorine and methoxy groups on the benzyl ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the fluorine atom, in particular, can enhance its metabolic stability and binding interactions.

Properties

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

1-[[3-methoxy-4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C13H17F3N2O/c1-19-12-8-10(2-3-11(12)13(14,15)16)9-18-6-4-17-5-7-18/h2-3,8,17H,4-7,9H2,1H3

InChI Key

VPLTYHKKAXTWMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCNCC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.